N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide
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Overview
Description
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide is a complex organic compound characterized by the presence of a chlorobenzenesulfonyl group, a furan ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable amine to form an intermediate sulfonamide.
Coupling with Furan Derivative: The intermediate is then reacted with a furan derivative under specific conditions to introduce the furan ring.
Final Coupling: The final step involves coupling the product with a fluorophenylmethyl group to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorobenzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Oxidation of the furan ring can lead to the formation of furanones.
Reduction: Reduction of the sulfonyl group can yield sulfides.
Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(3-methoxyphenyl)methyl]ethanediamide
- N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-chlorophenyl)methyl]ethanediamide
Uniqueness
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
This detailed article provides a comprehensive overview of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(4-fluorophenyl)methyl]ethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2O5S/c22-15-5-9-17(10-6-15)31(28,29)19(18-2-1-11-30-18)13-25-21(27)20(26)24-12-14-3-7-16(23)8-4-14/h1-11,19H,12-13H2,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFXSWIHBPCLEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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